molecular formula C9H9NNa2O3 B1418645 L-Tyrosine disodium salt CAS No. 69847-45-6

L-Tyrosine disodium salt

Cat. No. B1418645
CAS RN: 69847-45-6
M. Wt: 225.15 g/mol
InChI Key: ASIYFCYUCMQNGK-JZGIKJSDSA-L
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Description

L-Tyrosine disodium salt is a derivative of L-Tyrosine, an amino acid precursor of dopamine and other catecholamines . It is used as a cell culture media component for the commercial biomanufacture of therapeutic recombinant proteins and monoclonal antibodies .


Synthesis Analysis

L-Tyrosine is one of the twenty amino acids used in protein biosynthesis. It is converted from L-phenylalanine, an essential amino acid, by the enzyme phenylalanine hydroxylase . L-Tyrosine disodium salt dihydrate has a much better solubility (100mg/ml) when compared to L-Tyrosine .


Molecular Structure Analysis

The molecular formula of L-Tyrosine disodium salt is C9H9NNa2O3 . It belongs to the aromatic, polar, and hydrophobic amino acid group . The phenolic ring of tyrosine is partly hydrophobic and polar, giving L-Tyrosine both hydrophobic and hydrophilic qualities .


Chemical Reactions Analysis

L-Tyrosine helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . Tyrosine can be phosphorylated, converting it to phosphotyrosine. This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .


Physical And Chemical Properties Analysis

L-Tyrosine disodium salt is a white to beige powder . It has a molecular weight of 225.15 (anhydrous basis) . It has a much better solubility (100mg/ml) when compared to L-Tyrosine .

Scientific Research Applications

Melanogenesis Studies

  • Research Application : L-Tyrosine disodium salt impacts the oxidation of catecholic substances into melanin-like pigments. It inhibits Fe2+/H2O2-mediated oxidation while promoting the auto-oxidation of certain ortho-diphenols. This has implications for studying melanogenesis both in vitro and in vivo (Vercruysse & Richardson, 2018).

Radiosynthesis for PET Tracers

  • Research Application : L-Tyrosine disodium salt is used in the synthesis of positron-emitting analogues of tyrosine for tumor imaging. This facilitates the creation of tracers like O-[11C]methyl-L-tyrosine and O-[18F]fluoromethyl-L-tyrosine, contributing to advancements in PET (Positron Emission Tomography) imaging (Iwata et al., 2003).

Biotechnological Production and Applications

  • Research Application : L-Tyrosine disodium salt plays a role as a precursor for various industrial and pharmaceutical applications. Biotechnological methods produce L-Tyrosine from biomass under environmentally friendly conditions, offering sustainable alternatives for synthesis (Lütke-Eversloh et al., 2007).

Electrochemical Sensing in Biological Fluids

  • Research Application : The salt is instrumental in developing electrochemical sensors for detecting substances like L-DOPA and uric acid in biological fluids, which has significant implications for monitoring diseases like Parkinson's (Atta et al., 2020).

Tyrosine Biosynthesis and Metabolism in Plants

  • Research Application : L-Tyrosine disodium salt is crucial for understanding the biosynthesis, metabolism, and catabolic pathways of L-Tyrosine in plants. This understanding can enhance the production of tyrosine and tyrosine-derived compounds in synthetic biology platforms (Schenck & Maeda, 2018).

Bioconjugation in Protein Modification

  • Research Application : L-Tyrosine disodium salt is used in bioconjugation chemistry for selective targeting of tyrosine residues in peptides and proteins, which has potential applications in drug development and molecular imaging (Leier et al., 2019).

Fed-Batch Bioprocesses

  • Research Application : Phosphotyrosine disodium salt, a derivative, is used in fed-batch culture bioprocesses for producing recombinant proteins. Its high solubility facilitates the simplification of large-scale manufacturing processes (Zimmer et al., 2014).

Mushroom Tyrosinases Applications

  • Research Application : Studies on mushroom tyrosinases, which involve L-Tyrosine, have biotechnological applications in producing compounds like L-DOPA and in wastewater treatment (Faria et al., 2007).

Polymer Synthesis

  • Research Application : L-Tyrosine-based polymers, including polycarbonates and polyarylates, are developed using derivatives of tyrosine, finding applications in biodegradable polymers and biomaterials (Bourke & Kohn, 2003).

Safety And Hazards

L-Tyrosine disodium salt can cause serious eye damage . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

L-Tyrosine disodium salt is widely used in the food, health care, and cosmetics industries . It is also used for the preparation of O-[11C]methyl-L-tyrosine ([11C]MT), a promising tumor imaging agent . Future perspectives pertain to the enzymatic production of L-Tyrosine derivatives .

properties

IUPAC Name

disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/q;2*+1/p-2/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIYFCYUCMQNGK-JZGIKJSDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NNa2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890037
Record name L-Tyrosine, sodium salt (1:2)
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Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine disodium salt

CAS RN

69847-45-6, 122666-87-9
Record name Tyrosine disodium anhydrous
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Record name L-Tyrosine, sodium salt (1:2)
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Record name L-Tyrosine, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium L-tyrosinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-Tyrosine Disodium Salt
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Record name TYROSINE DISODIUM ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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